(2E)-3-imino-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile
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Overview
Description
(E)-2-IMINO-N-(2-NITROPHENYL)-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound characterized by its unique structure, which includes an imino group, a nitrophenyl group, a piperidinyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-IMINO-N-(2-NITROPHENYL)-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-nitroaniline with piperidine to form an intermediate, which is then reacted with ethyl cyanoacetate under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-IMINO-N-(2-NITROPHENYL)-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the cyano group can lead to various substituted products.
Scientific Research Applications
(E)-2-IMINO-N-(2-NITROPHENYL)-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-2-IMINO-N-(2-NITROPHENYL)-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The piperidinyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Shares the nitrophenyl group but lacks the piperidinyl and cyano groups.
Piperidine: Contains the piperidinyl group but lacks the nitrophenyl and cyano groups.
Ethyl cyanoacetate: Contains the cyano group but lacks the nitrophenyl and piperidinyl groups.
Uniqueness
(E)-2-IMINO-N-(2-NITROPHENYL)-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H16N6O2 |
---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
(1E)-2-imino-N-(2-nitroanilino)-2-piperidin-1-ylethanimidoyl cyanide |
InChI |
InChI=1S/C14H16N6O2/c15-10-12(14(16)19-8-4-1-5-9-19)18-17-11-6-2-3-7-13(11)20(21)22/h2-3,6-7,16-17H,1,4-5,8-9H2/b16-14?,18-12+ |
InChI Key |
PVLVDXARLIFVPR-SHOYQAJCSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=N)/C(=N/NC2=CC=CC=C2[N+](=O)[O-])/C#N |
Canonical SMILES |
C1CCN(CC1)C(=N)C(=NNC2=CC=CC=C2[N+](=O)[O-])C#N |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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